molecular formula C10H21ClN2O B1398448 N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236261-17-8

N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B1398448
CAS No.: 1236261-17-8
M. Wt: 220.74 g/mol
InChI Key: BUNQGTKUWHZTAC-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride typically involves the protection of the amino group of piperidine with a tert-butyl group. One common method is the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-tert-butyl piperidine is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The piperidine ring can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butylhydroxylamine hydrochloride
  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl carbamate

Uniqueness

N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride is unique due to the presence of both the piperidine ring and the tert-butyl group. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which can be advantageous in synthetic and medicinal chemistry .

Properties

IUPAC Name

N-tert-butylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-6-4-5-7-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNQGTKUWHZTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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